

# Ozarelix Clinical Dosing and Status

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## Compound Focus: Ozarelix

CAS No.: 295350-45-7

Cat. No.: S548652

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The table below summarizes the available quantitative data on **Ozarelix** from clinical trials.

Trial Phase	Indication	Reported Dose	Plasma Concentration	Key Efficacy Findings
Phase II [1] [2]	Benign Prostatic Hyperplasia (BPH)	15 mg via intramuscular (IM) injection on Day 1 and Day 15 [2]	Not reported	47% decrease in International Prostate Symptom Score (IPSS) from baseline, effect lasting 28 weeks [2]
Phase II [1] [3]	Prostate Cancer	No specific dose information available	Not reported	Development status appears to be inactive as of August 2024 [1] [3]

## Analytical Protocol for GnRH Antagonist Quantification

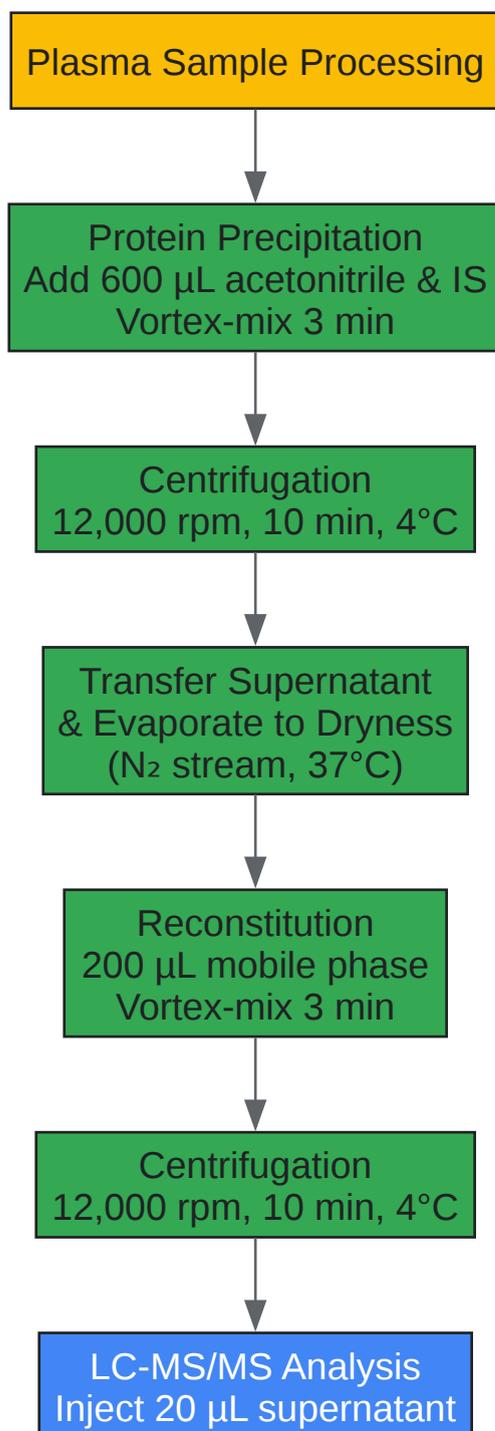
Although **Ozarelix** concentration data is unavailable, the following validated **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)** method for **LXT-101** (a novel GnRH antagonist) in beagle dog plasma serves as an excellent reference protocol [4].

## Method Summary

- **Analytical Technique:** LC-MS/MS with Electrospray Ionization (ESI)
- **Analyte:** LXT-101
- **Internal Standard (IS):** 127I-LXT-101
- **Sample Matrix:** Beagle dog plasma
- **Calibration Range:** 2–600 ng/mL (shows good linearity,  $R^2 = 0.9977$ ) [4]

## Detailed Workflow

The experimental workflow for the bioanalysis of a GnRH antagonist in plasma is summarized below. This method was fully validated per FDA guidelines [4].



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## LC-MS/MS Conditions

- **Chromatography:**

- **Column:** Hypersil GOLD C18 (50 mm × 2.1 mm, 5 μm)
- **Mobile Phase:** Acetonitrile/Water/Formic Acid (20:80:0.1, v/v/v)
- **Flow Rate:** 0.3 mL/min
- **Column Temperature:** 25°C [4]
- **Mass Spectrometry:**
  - **Ionization Mode:** Positive ESI
  - **Scan Mode:** Selected Reaction Monitoring (SRM)
  - **LXT-101 SRM Transition:** m/z 472.13+ → 587.8 (quantification) [4]

## Method Validation Data

The method met acceptance criteria for precision, accuracy, and stability [4].

Validation Parameter	Result (LXT-101)
Intra-batch Accuracy	93.36–93.94%
Inter-batch Accuracy	95.61–99.27%
Intra-batch Precision	3.23–14.26%
Inter-batch Precision	5.03–11.10%
Extraction Recovery	75.90–126.40%
Matrix Effect	83.13–95.50%

## Key Insights for Researchers

- **Ozarelix Status:** **Ozarelix** is a fourth-generation GnRH antagonist [2]. Its development for prostate cancer and BPH has been inactive since at least 2015, with no recent progress reported [1] [3].
- **GnRH Antagonist Context:** GnRH antagonists like **Ozarelix** and the studied LXT-101 are peptidomimetics. They act by **competitively blocking the GnRH receptor**, rapidly suppressing gonadotropin release without the initial "flare effect" associated with agonists [5].
- **Analytical Method Transferability:** The LC-MS/MS protocol for LXT-101 demonstrates that quantifying similar peptide antagonists in plasma is feasible. This method can be adapted for **Ozarelix** by identifying its unique mass spectrometric SRM transitions [4].

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## References

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